Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 6-Chloro-8-methylquinoline-2-carbaldehyde
Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 6-Chloro-8-methylquinoline-2-carbaldehyde
Executive Summary
6-Chloro-8-methylquinoline-2-carbaldehyde (CAS: 904886-39-1) represents a specialized pharmacophore scaffold in medicinal chemistry.[1][2] Distinct from its more common 3-carbaldehyde isomer, this 2-substituted derivative offers unique steric geometry and chelating potential due to the proximity of the aldehyde carbonyl to the quinoline nitrogen. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis workflow via Selenium Dioxide (SeO₂) oxidation, and its application as a precursor for Schiff base ligands in antimicrobial and anticancer research.
Molecular Identity & Structural Architecture
The molecule features a fused bicyclic quinoline system substituted with a chlorine atom at position 6, a methyl group at position 8, and a reactive formyl group at position 2.
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IUPAC Name: 6-Chloro-8-methylquinoline-2-carbaldehyde[1][2][3][4]
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SMILES: Cc1cc(Cl)cc2nc(C=O)ccc12[5]
Structural Implications
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N1-C2 Proximity: Unlike the 3-carbaldehyde isomer, the 2-carbaldehyde group is coplanar with the aromatic ring, facilitating bidentate coordination with metal ions (N, O donor set).
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8-Methyl Sterics: The methyl group at position 8 introduces steric bulk near the nitrogen, potentially modulating binding affinity in metallo-drug complexes and influencing solubility profiles compared to non-methylated analogs.
Physicochemical Parameters
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for this specific isomer.
| Parameter | Value / Range | Context & Significance |
| Molecular Weight | 205.64 g/mol | Optimal for fragment-based drug design (<300 Da). |
| Physical State | Yellow Crystalline Solid | Typical for conjugated quinoline aldehydes. |
| Melting Point | 115–125 °C (Predicted) | Note: Precursor 6-chloro-2,8-dimethylquinoline melts at 73–74 °C. |
| Boiling Point | 340 ± 20 °C | At 760 mmHg (Predicted). |
| LogP (Octanol/Water) | 3.1 ± 0.3 | Lipophilic; suggests good membrane permeability. |
| pKa (Conjugate Acid) | ~3.5 (Quinoline N) | Reduced basicity due to electron-withdrawing 2-formyl group. |
| Solubility | DMSO, DCM, CHCl₃ | Insoluble in water; sparingly soluble in cold ethanol. |
| Polar Surface Area | 30.0 Ų | Low PSA correlates with high blood-brain barrier (BBB) penetration potential. |
Synthetic Pathways & Purity Profiling
The "Self-Validating" Synthesis Protocol
To ensure high fidelity, we utilize a Selenium Dioxide (SeO₂) Oxidation pathway. This method is superior to Vilsmeier-Haack formylation for 2-position aldehydes because it selectively oxidizes the activated methyl group at the C2 position of the precursor.
Step 1: Precursor Synthesis (Modified Doebner-Miller)
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Reactants: 4-Chloro-2-methylaniline + Methyl Vinyl Ketone (or Crotonaldehyde).
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Catalyst: Iodine or HCl/ZnCl₂.
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Validation: Monitor disappearance of aniline primary amine peaks in IR.
Step 2: Regioselective Oxidation
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Reagent: Selenium Dioxide (SeO₂).
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Solvent: 1,4-Dioxane (wet) or Ethanol.
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Mechanism: Riley Oxidation. The 2-methyl group is more activated (acidic protons) than the 8-methyl group due to the electron-deficient nature of the pyridine ring at C2.
Protocol:
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Dissolve 6-chloro-2,8-dimethylquinoline (1.0 eq) in 1,4-dioxane.
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Add SeO₂ (1.2 eq) and a trace of water (promotes reaction).
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Reflux at 80–90 °C for 4–6 hours.
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Critical Control Point: Monitor TLC (Hexane:EtOAc 8:2). The aldehyde spot will be more polar than the starting material but less polar than the acid byproduct.
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Filter hot to remove black Selenium metal (Se⁰).
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Concentrate filtrate and recrystallize from Ethanol/Water.
Figure 1: Synthetic workflow for the regioselective production of the 2-carbaldehyde isomer.
Reactivity & Functional Derivatization
The chemical utility of this scaffold lies in the Schiff Base (Imine) formation. The 2-CHO group is highly reactive toward primary amines, forming ligands that coordinate metal ions (Cu²⁺, Zn²⁺, Ni²⁺) to create bioactive chelates.
Mechanism of Schiff Base Formation
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Nucleophilic Attack: Primary amine attacks the carbonyl carbon.
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Proton Transfer: Formation of carbinolamine intermediate.
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Dehydration: Elimination of water to form the C=N bond.
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Catalysis: Often requires catalytic Acetic Acid or H₂SO₄.
Figure 2: Derivatization pathway to bioactive Schiff base metal complexes.
Spectroscopic Characterization
To validate the identity of the synthesized compound, look for these specific spectral signatures:
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¹H NMR (CDCl₃, 400 MHz):
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Aldehyde Proton (-CHO): Distinct singlet at δ 10.0 – 10.2 ppm . This is the diagnostic peak confirming oxidation.
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Aromatic Region: Multiplets between δ 7.4 – 8.2 ppm .[10]
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8-Methyl Group: Singlet at δ 2.6 – 2.8 ppm .
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Absence: The singlet at δ ~2.7 ppm corresponding to the 2-methyl group of the precursor must be absent.
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IR Spectroscopy:
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C=O Stretch: Strong band at 1700–1710 cm⁻¹ (Aldehyde).[10]
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C=N Stretch: 1590–1610 cm⁻¹ (Quinoline ring).
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C-Cl Stretch: ~760 cm⁻¹.
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Pharmaceutical Applications
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Antimicrobial Agents: Schiff bases derived from this aldehyde have shown potent activity against S. aureus and E. coli by inhibiting DNA gyrase. The 8-methyl group enhances lipophilicity, aiding bacterial cell wall penetration.
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Anticancer Therapeutics: Copper(II) complexes of these ligands act as chemical nucleases, capable of oxidative DNA cleavage in cancer cells (e.g., MCF-7 lines).
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Fluorescent Probes: The rigid quinoline backbone provides fluorescence properties, making these derivatives useful as "turn-on" chemosensors for detecting Zn²⁺ or Cd²⁺ ions in biological fluids.
References
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Synthesis of Precursor (6-Chloro-2,8-dimethylquinoline)
- Wang, H., et al. "Synthesis of quinolines via catalytic retro-aldol reaction." RSC Advances, 2015.
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SeO₂ Oxidation Protocol (General 2-Methyl to 2-Formyl)
- Venkatesh, P., et al. "Synthesis and antimicrobial activity of some new quinoline-2-carbaldehyde derivatives." Arabian Journal of Chemistry, 2016.
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Physicochemical Data & CAS Verification
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Schiff Base Applications
- Prakash, A., et al. "Synthesis, characterization and biological activity of Schiff base ligands derived from quinoline-2-carbaldehyde." Journal of Saudi Chemical Society, 2014.
Sources
- 1. 59394-26-2|6-Chloroquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. CAS#:1270347-81-3 | 2-Amino-2-(2-chloro-6-methoxyphenyl)propan-1-ol | Chemsrc [chemsrc.com]
- 3. 186670-52-0|5-Chloro-8-methylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 904886-39-1|6-chloro-8-methylquinoline-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 2-chloro-6-methylquinoline-3-carboxaldehyde (C11H8ClNO) [pubchemlite.lcsb.uni.lu]
- 6. p-Xylene | CAS#:106-42-3 | Chemsrc [chemsrc.com]
- 7. 6-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester | 948289-32-5 [sigmaaldrich.com]
- 8. Heterocyclic Building Blocks - AK Scientific [aksci.com]
- 9. 2,4-DIMETHYLQUINOLINE | 1198-37-4 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
